![molecular formula C19H21NO3 B14714375 Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester CAS No. 14983-67-6](/img/structure/B14714375.png)
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester is an organic compound with a complex structure that includes a benzoic acid moiety, a methoxyphenyl group, and a butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and as a UV filter in cosmetic products
作用機序
The mechanism of action of Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins, thereby affecting their activity .
類似化合物との比較
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with a methyl ester group instead of a butyl ester.
Benzoic acid, 4-methylphenyl ester: Contains a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
14983-67-6 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
butyl 4-[(4-methoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C19H21NO3/c1-3-4-13-23-19(21)16-7-9-17(10-8-16)20-14-15-5-11-18(22-2)12-6-15/h5-12,14H,3-4,13H2,1-2H3 |
InChIキー |
OBNBQRRZOKJWMI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


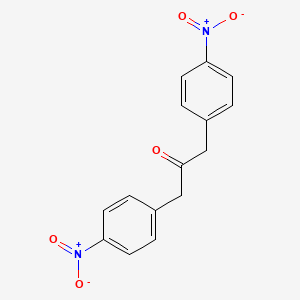
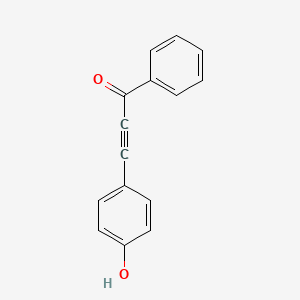
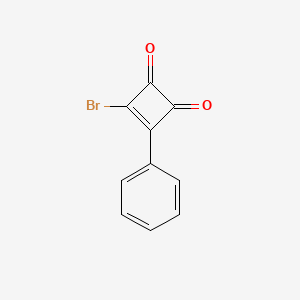
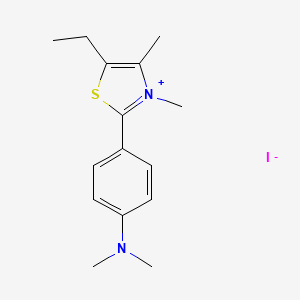
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

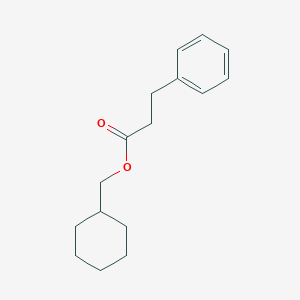
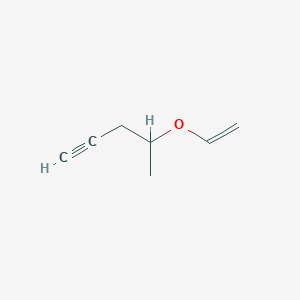

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)



